1-Hydroxy-6-nitro indole-4-methyl carboxylate
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Overview
Description
1-Hydroxy-6-nitro indole-4-methyl carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-nitro indole-4-methyl carboxylate typically involves the nitration of indole derivatives followed by esterification. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole core . Subsequent nitration and esterification steps yield the desired compound.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-nitro indole-4-methyl carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like zinc and acetic acid.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Zinc and acetic acid are commonly used for the reduction of the nitro group.
Substitution: Methanesulfonic acid is often used as a catalyst in electrophilic substitution reactions.
Major Products:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-Hydroxy-6-nitro indole-4-methyl carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-nitro indole-4-methyl carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 6-Nitro-1H-indole-3-sulfonyl chloride
- 6-Nitro-1H-indole
- 2-Methyl-6-nitro-1H-indole
Uniqueness: 1-Hydroxy-6-nitro indole-4-methyl carboxylate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo diverse reactions and interact with multiple molecular targets, making it a valuable compound for further study and application.
Properties
Molecular Formula |
C10H8N2O5 |
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Molecular Weight |
236.18 g/mol |
IUPAC Name |
methyl 1-hydroxy-6-nitroindole-4-carboxylate |
InChI |
InChI=1S/C10H8N2O5/c1-17-10(13)8-4-6(12(15)16)5-9-7(8)2-3-11(9)14/h2-5,14H,1H3 |
InChI Key |
IBHSNCLGFKOOBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CN(C2=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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